molecular formula C16H13NO5 B15099066 2-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid

2-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid

Cat. No.: B15099066
M. Wt: 299.28 g/mol
InChI Key: SLZCSXIGWLYTGG-UHFFFAOYSA-N
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Description

2-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid is a benzoic acid derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via a carbonyl-amino group at the ortho position of the benzoic acid core.

Properties

Molecular Formula

C16H13NO5

Molecular Weight

299.28 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoic acid

InChI

InChI=1S/C16H13NO5/c18-15(17-11-6-2-1-5-10(11)16(19)20)14-9-21-12-7-3-4-8-13(12)22-14/h1-8,14H,9H2,(H,17,18)(H,19,20)

InChI Key

SLZCSXIGWLYTGG-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with a suitable benzoic acid derivative. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for the continuous production of the compound, reducing the time and cost associated with batch processing. Additionally, the use of automated systems can enhance the precision and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.

    Reduction: The addition of hydrogen or removal of oxygen, leading to the formation of reduced products.

    Substitution: Replacement of one functional group with another, which can occur under different conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Core Structure Key Functional Groups Applications References
Target Compound N/A Benzoic acid + benzodioxin -COOH, -NH-CO- Synthetic intermediate/prodrug
Ethyl Ester Analog 304888-65-1 Ethyl benzoate + benzodioxin -COOEt, -NH-CO- Prodrug development
2,3-Dihydro-1,4-benzodioxin-2-ylacetic Acid 18505-92-5 Acetic acid + benzodioxin -CH2COOH Anti-inflammatory precursor
5-[2-[(Benzodioxan)amino]hydroxyethyl] Derivative N/A Hydroxybenzoic acid + benzodioxan -OH, -NH-CH2- Adrenergic receptor blocker
Boronic Acid Derivative 499769-89-0 Boronic acid + benzodioxin -B(OH)2 Laboratory reagent

Biological Activity

2-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid (CAS Number: 309923-57-7) is a compound derived from the benzodioxin scaffold, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H13NO5, with a molecular weight of approximately 299.28 g/mol. The structure features a benzodioxin moiety linked to an amino benzoic acid group, which is critical for its activity.

Biological Activity Overview

Research indicates that compounds with a benzodioxin structure exhibit various biological activities, including:

  • Antioxidant Activity : Compounds derived from benzodioxins have shown significant antioxidant properties in various assays.
  • Antitumor Effects : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.
  • Enzyme Inhibition : Specific derivatives have been identified as inhibitors of key enzymes involved in metabolic pathways.

The mechanisms by which this compound exerts its effects can be summarized as follows:

  • Protein Degradation Pathways : Studies suggest that this compound may enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), promoting cellular homeostasis and potentially mitigating age-related decline in these systems .
  • Enzyme Interactions : In silico studies have indicated that this compound can bind to cathepsins B and L, enzymes involved in protein degradation and turnover .
  • Cellular Signaling Modulation : The compound may influence signaling pathways related to apoptosis and cell proliferation through its interaction with specific receptors.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Cytotoxicity Studies : In vitro assays on human foreskin fibroblasts demonstrated that derivatives did not exhibit significant cytotoxicity at concentrations up to 10 μg/mL while enhancing proteasomal and lysosomal activities .
  • Antioxidant Studies : Compounds structurally similar to this compound were tested for their ability to scavenge free radicals, showing promising results that suggest potential applications in oxidative stress-related conditions .
  • Enzyme Inhibition Studies : Research has highlighted that certain derivatives exhibit potent inhibitory effects on neurolysin and angiotensin-converting enzyme (ACE), indicating cardiovascular implications .

Data Summary Table

Biological ActivityObservationsReferences
AntioxidantSignificant scavenging activity in DPPH assay
CytotoxicityNo significant cytotoxicity in fibroblast assays
Enzyme InhibitionInhibits ACE and neurolysin
Protein DegradationEnhances UPP and ALP activities

Q & A

Q. What are the recommended synthetic routes for 2-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves coupling 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid derivatives with 2-aminobenzoic acid. A general procedure (similar to "Procedure A" in ) includes:

  • Step 1 : Activation of the carboxylic acid group using coupling agents like EDCl or DCC.
  • Step 2 : Reaction with 2-aminobenzoic acid under inert conditions (N₂ atmosphere) in anhydrous solvents (e.g., DMF or THF).
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2:1 molar ratio of acylating agent to amine) and temperature (40–60°C) to improve yield .

Q. Key Characterization Data

TechniqueExpected Signals/PeaksReference
¹H NMR δ 7.8–8.2 (aromatic H), δ 4.2–4.5 (dioxan H)
IR ~1700 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N-H)
HPLC Purity ≥95% (C18 column, acetonitrile/water gradient)

Q. How can researchers address solubility challenges during biological assays for this compound?

The compound’s limited aqueous solubility (due to aromatic and dioxane moieties) can be mitigated by:

  • Solvent Systems : Use DMSO for stock solutions (≤5% v/v in assays) to avoid cytotoxicity .
  • pH Adjustment : Ionize the carboxylic acid group (pKa ~4.5) by buffering solutions to pH 7–8 .
  • Formulation : Employ cyclodextrins or liposomes for in vivo studies to enhance bioavailability .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., overlapping NMR signals) be resolved for structural confirmation?

Overlapping signals in ¹H/¹³C NMR (common in benzodioxin derivatives) require advanced techniques:

  • 2D NMR : Use HSQC to assign carbon-proton correlations and NOESY to confirm spatial proximity of aromatic/dioxane groups .
  • DFT Calculations : Predict chemical shifts using computational tools (e.g., Gaussian) to validate experimental data .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure, particularly for stereoisomers .

Q. What experimental frameworks are suitable for studying the environmental fate of this compound?

Adopt methodologies from Project INCHEMBIOL ():

  • Phase 1 : Measure physicochemical properties (logP, hydrolysis rate) using OECD guidelines.
  • Phase 2 : Assess biodegradation via OECD 301F (modified Sturm test) and photolysis under simulated sunlight .
  • Phase 3 : Model compartmental distribution (air, water, soil) using EPI Suite or EQC models .

Q. Environmental Stability Data

PropertyMethodResult
Hydrolysis t₁/₂ pH 7, 25°C>30 days
Photolysis t₁/₂ λ >290 nm, aqueous solution5–7 days

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Core Modifications : Synthesize analogs with substituents on the benzoic acid (e.g., -NO₂, -OCH₃) to assess electronic effects .
  • Dioxane Ring Variations : Replace the dioxane ring with morpholine or piperazine derivatives to evaluate conformational flexibility .
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity toward target proteins (e.g., COX-2 or kinases) .

Q. What catalytic strategies can improve the enantioselective synthesis of this compound?

  • Chiral Catalysts : Employ Jacobsen’s salen-Mn(III) complexes for asymmetric epoxidation of precursor olefins .
  • Enzyme-Mediated Synthesis : Use lipases (e.g., Candida antarctica) for kinetic resolution of racemic intermediates .
  • Flow Chemistry : Enhance reaction control and scalability using microreactors with immobilized catalysts .

Q. Methodological Notes

  • Data Validation : Cross-reference spectral data with CAS Common Chemistry (CC-BY-NC 4.0 licensed) to ensure accuracy .
  • Ethical Synthesis : Adopt green chemistry principles (e.g., solvent recycling, atom economy) per Advanced Synthesis & Catalysis guidelines .

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